2,3-Dihydro-1,4-benzodioxine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQWNOWUUZXEPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284291 | |
| Record name | 2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33070-04-1 | |
| Record name | 33070-04-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2,3 Dihydro 1,4 Benzodioxine 2 Carboxamide
General Synthetic Routes to the 2,3-Dihydro-1,4-benzodioxine Core System
The foundational 2,3-dihydro-1,4-benzodioxine ring system can be constructed through several established chemical pathways. These methods primarily involve the formation of the dioxane ring fused to a benzene (B151609) ring, starting from catecholic precursors.
Cyclization Reactions and Precursor Modifications (e.g., Catechol and Dibromoester Derivatives)
A prevalent method for synthesizing the 1,4-benzodioxane (B1196944) ring system involves the reaction of a catechol with a suitable two-carbon electrophile. For instance, catechol can be reacted with ethyl 2,3-dibromopropionate in the presence of a base like dry potassium carbonate to yield ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate. prepchem.com Similarly, the reaction of catechol with chloroacetyl chloride can produce 2,3-dihydro-1,4-benzodioxin-2-one. chemicalbook.com
In a more complex example, starting from 2,3-dihydroxybenzoic acid, esterification with methanol (B129727) and sulfuric acid yields methyl 2,3-dihydroxybenzoate. nih.gov This intermediate is then alkylated with 1,2-dibromoethane (B42909) using potassium carbonate as a base to form the cyclized methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate. nih.gov This Williamson ether synthesis approach, reacting a catechol derivative with a 1,2-dihaloethane, is a cornerstone in the synthesis of this heterocyclic system. scirp.org
The modification of precursors plays a crucial role. For example, gallic acid can be esterified to methyl 3,4,5-trihydroxybenzoate, which then reacts with 1,2-dibromoethane to form the benzodioxane ring. scirp.orgevitachem.com The reactivity of catechol derivatives allows for the introduction of various substituents onto the benzene ring prior to the cyclization step, enabling the synthesis of a diverse library of 1,4-benzodioxane derivatives. nih.gov
Organometallic-Catalyzed Approaches to the 1,4-Benzodioxine Scaffold
Modern synthetic methods have incorporated organometallic catalysts to facilitate the construction of the 1,4-benzodioxine ring. Palladium-catalyzed reactions, such as the Suzuki reaction, are powerful tools in organic synthesis. tib.eu For instance, dichlorobis(benzonitrile)palladium(II) has been used to promote the reaction of 1,2-cyclohexanedione (B122817) with vicinal diols to form 1,4-benzodioxanes in a single step. acs.org
Furthermore, copper(I)-catalyzed intramolecular C-O bond formation represents another effective strategy. An Ullmann-type intramolecular cyclization using a catalytic amount of a BINOL-CuI complex has been successfully employed for the synthesis of various substituted 1,4-benzodioxines. researchgate.net These organometallic approaches often offer milder reaction conditions and greater functional group tolerance compared to traditional methods.
Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide and its Direct Precursors
The synthesis of the title compound, this compound, typically proceeds through the formation and subsequent conversion of key intermediates such as the corresponding carboxylic acid or carbohydrazide.
Preparation of 2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide
A common precursor for the synthesis of various derivatives is 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. This compound is generally prepared from the corresponding ester, such as ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate. The ester is treated with hydrazine (B178648) hydrate, often in a solvent like ethanol (B145695) under reflux, to yield the desired carbohydrazide. evitachem.comajgreenchem.comvjol.info.vn This reaction is a standard method for converting esters to hydrazides and is a crucial step in the synthesis of many heterocyclic compounds. ajgreenchem.com
Amidation Reactions and Conversion to Carboxamide Derivatives
The direct conversion of a carboxylic acid to a carboxamide is a fundamental transformation in organic synthesis. 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid can be converted to this compound through several amidation methods. sigmaaldrich.comuni.lu
One common approach involves activating the carboxylic acid. For example, the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction between the carboxylic acid and an amine. libretexts.org Another method is the mixed-anhydride method, where the carboxylic acid is treated with a chloroformate in the presence of a base, followed by the addition of an amine. nih.gov Alternatively, the carboxylic acid can first be converted to an ammonium (B1175870) salt by reacting it with ammonium carbonate. Subsequent heating of this salt leads to dehydration and the formation of the primary amide. libretexts.org
Strategies for Derivatization and Analogue Synthesis
The this compound scaffold serves as a versatile template for the synthesis of a wide array of analogues. Derivatization can occur at several positions, including the amide nitrogen, the benzene ring, and the heterocyclic ring.
The amide nitrogen can be substituted by reacting the parent carboxamide with various electrophiles. For instance, N-substituted derivatives can be prepared from the corresponding carboxylic acid and a primary or secondary amine. sigmaaldrich.comuni.lu
Modification of the benzene ring is often achieved by starting with a substituted catechol. Nitration of the 2,3-dihydrobenzo[b] evitachem.comunimi.itdioxine-5-carboxamide has been accomplished using a mixture of nitric acid and trifluoroacetic acid to introduce nitro groups at the C7 and C8 positions. nih.gov
Furthermore, the core structure itself can be altered. For example, the 1,4-benzodioxane moiety has been incorporated into more complex heterocyclic systems. The reaction of 2-formyl-1,4-benzodioxine with thiosemicarbazide (B42300) followed by iodine-mediated cyclization leads to the formation of 1,4-benzodioxine-based 1,3,4-thiadiazole (B1197879) derivatives. nih.gov
The synthesis of enantiomerically pure derivatives is also of significant interest. Resolution of racemic 1,4-benzodioxane-2-carboxylic acid can be achieved using chiral amines to form diastereomeric salts, allowing for the separation of enantiomers. unimi.it
Below is a table summarizing various synthetic transformations and derivatizations related to the 2,3-dihydro-1,4-benzodioxine core.
| Starting Material | Reagents | Product | Reference |
| Catechol | Ethyl 2,3-dibromopropionate, K₂CO₃ | Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate | prepchem.com |
| 2,3-Dihydroxybenzoic acid | 1. H₂SO₄, MeOH; 2. 1,2-dibromoethane, K₂CO₃ | Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate | nih.gov |
| Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate | Hydrazine hydrate, EtOH | 2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide | evitachem.com |
| 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid | Mixed-anhydride method | 2,3-Dihydro-1,4-benzodioxine-5-carboxamide (B1303492) | nih.gov |
| 2,3-Dihydrobenzo[b] evitachem.comunimi.itdioxine-5-carboxamide | HNO₃, TFA | 7-Nitro-2,3-dihydrobenzo[b] evitachem.comunimi.itdioxine-5-carboxamide | nih.gov |
| 2-Formyl-1,4-benzodioxine | Thiosemicarbazide, NaOAc | 1,4-Benzodioxine-based thiosemicarbazone | nih.gov |
N-Substitution of the Carboxamide Moiety with Varied Functional Groups
The derivatization of the carboxamide nitrogen atom is a common strategy to modulate the physicochemical and pharmacological properties of the parent compound. A variety of synthetic methods have been employed to introduce diverse functional groups at this position.
A prevalent method for N-substitution involves the reaction of a precursor, such as N-(2,3-dihydrobenzo scielo.brwikipedia.org-dioxin-6-yl)-4-methylbenzenesulfonamide, with various substituted acetamides. For instance, the reaction with 2-bromo-N-(substituted-phenyl)acetamides in the presence of a base like lithium hydride in dimethylformamide (DMF) yields a series of N-substituted acetamides. scielo.br This approach allows for the introduction of a wide range of substituted phenyl groups, enabling the exploration of structure-activity relationships.
Another direct approach involves the coupling of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with a desired amine. This can be achieved using standard peptide coupling reagents or by first converting the carboxylic acid to a more reactive species like an acid chloride. For example, the synthesis of N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been reported, demonstrating the feasibility of introducing alkyl-substituted aryl groups. uni.lu
The following table summarizes representative examples of N-substituted derivatives of the 2,3-dihydro-1,4-benzodioxine-carboxamide scaffold.
Table 1: Examples of N-Substituted 2,3-Dihydro-1,4-benzodioxine-carboxamide Derivatives
| Substituent on Nitrogen | Synthetic Method | Precursors | Reference |
| (4-methylphenyl)sulfonyl]amino}-N-(phenyl)acetamide | Nucleophilic substitution | N-(2,3-dihydrobenzo scielo.brwikipedia.org-dioxin-6-yl)-4-methylbenzenesulfonamide, 2-bromo-N-phenylacetamide | scielo.br |
| (4-methylphenyl)sulfonyl]amino}-N-(2,6-dimethylphenyl)acetamide | Nucleophilic substitution | N-(2,3-dihydrobenzo scielo.brwikipedia.org-dioxin-6-yl)-4-methylbenzenesulfonamide, 2-bromo-N-(2,6-dimethylphenyl)acetamide | scielo.br |
| 4-butylphenyl | Amide coupling | 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, 4-butylaniline | uni.lu |
Modifications on the Benzene Ring of the 1,4-Benzodioxine System (e.g., Halogenation, Sulfonation, Acetic Acid Substitutions)
Functionalization of the aromatic ring of the this compound system offers another avenue for structural diversification. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the dioxine oxygen atoms and the carboxamide group must be considered.
Sulfonation: The introduction of a sulfonic acid group onto the benzene ring can be achieved through treatment with a sulfonating agent. While direct sulfonation of this compound is not extensively reported, related structures like N-2,3-dihydrobenzo scielo.brwikipedia.org-dioxin-6-amine can be reacted with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, to yield sulfonamide derivatives. scielo.br This suggests that direct sulfonation of the parent carboxamide is a feasible transformation.
Acetic Acid Substitutions: The introduction of an acetic acid moiety has been explored in related 1,4-benzodioxane systems. Studies have shown that the position of the acetic acid group is crucial for biological activity, with substitution at the 6-position of the benzodioxane ring showing promising anti-inflammatory properties. scirp.orgscirp.org The synthesis of such derivatives typically involves a multi-step sequence starting from a substituted catechol or a pre-functionalized benzodioxane core.
Halogenation: Although specific examples of the direct halogenation of this compound are not prevalent in the reviewed literature, this transformation is a fundamental reaction in organic synthesis. Standard halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could likely be used to introduce bromine or chlorine atoms onto the benzene ring, with the position of substitution being influenced by the existing substituents.
Structural Elaboration and Functionalization of the Dioxine Ring System
Modifications to the dioxine ring of the 2,3-dihydro-1,4-benzodioxine scaffold can lead to significant changes in the molecule's three-dimensional structure and biological properties.
One notable transformation is the introduction of unsaturation into the dioxine ring. The starting 2,3-dihydro-1,4-benzodioxan-2-carboxylate can undergo dibromination with N-bromosuccinimide, followed by debromination to yield the corresponding 1,4-benzodioxin-2-carboxylate. mdpi.com This unsaturated intermediate can then be further functionalized. For example, lithiation at the C(3) position with lithium diisopropylamide (LDA) followed by reaction with an electrophile like ethyl chloroformate allows for the synthesis of 2,3-disubstituted benzodioxins, such as 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid. mdpi.comresearchgate.net Such derivatives serve as versatile building blocks for more complex structures.
Furthermore, reactions targeting the methylene (B1212753) protons of the dioxine ring can also be envisioned, although these are less commonly reported for the carboxamide derivative itself.
Enantioselective Synthesis and Chiral Resolution of 2,3-Dihydro-1,4-benzodioxine Derivatives
The C2 position of the this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of these enantiomers can differ significantly, making their separation or stereoselective synthesis a critical aspect of their development.
Biocatalytic Approaches for Enantiomerically Pure Products
Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds. Lipases, in particular, have been successfully employed for the kinetic resolution of racemic esters of 1,4-benzodioxane-2-carboxylic acid. unimi.it
In a typical kinetic resolution, a racemic mixture of the methyl or ethyl ester of 1,4-benzodioxane-2-carboxylic acid is subjected to hydrolysis catalyzed by a lipase (B570770). The enzyme selectively hydrolyzes one enantiomer of the ester at a much faster rate than the other. This results in a mixture of one enantiomer of the carboxylic acid and the unreacted enantiomer of the ester, which can then be separated. The choice of lipase and reaction conditions, such as solvent and temperature, can significantly influence the efficiency and enantioselectivity of the resolution.
Diastereomeric Salt Formation for Chiral Separation
A classical and widely used method for resolving racemic acids is through the formation of diastereomeric salts with a chiral base. wikipedia.orglibretexts.orglibretexts.org This technique relies on the principle that diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.
For the resolution of racemic 1,4-benzodioxane-2-carboxylic acid, chiral amines like (+)-dehydroabietylamine have been used effectively. researchgate.net The reaction of the racemic acid with the chiral amine forms a pair of diastereomeric salts. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize out of the solution. After separation of the crystalline salt, the pure enantiomer of the carboxylic acid can be recovered by treatment with an acid. The other enantiomer can be isolated from the mother liquor.
Table 2: Chiral Resolving Agents for 1,4-Benzodioxane-2-carboxylic Acid
| Resolving Agent | Method | Outcome | Reference |
| (+)-Dehydroabietylamine | Diastereomeric salt crystallization | Isolation of (R)-1,4-Benzodioxane-2-carboxylic acid | researchgate.net |
| p-Methyl or p-nitro substituted 1-phenylethylamine (B125046) enantiomers | Diastereomeric salt crystallization | Resolution of racemic 1,4-benzodioxane-2-carboxylic acid | unimi.it |
Control of Stereochemistry in Synthetic Pathways
Controlling the stereochemistry during the synthesis of 2,3-dihydro-1,4-benzodioxine derivatives is crucial for obtaining the desired enantiomer. While direct asymmetric synthesis of the carboxamide is challenging, strategies often focus on obtaining an enantiomerically pure precursor, such as the carboxylic acid or its ester.
Once an enantiomerically pure carboxylic acid is obtained through resolution, it can be converted to the desired carboxamide derivative without affecting the stereocenter. For example, the (S)-enantiomer of 1,4-benzodioxane-2-carboxylic acid can be converted to the corresponding Weinreb amide and then to the methyl ketone while retaining its stereochemical integrity. unimi.it This highlights the importance of resolution methods as a key step in the stereocontrolled synthesis of these compounds. The choice of a conglomerate-forming derivative, such as the methyl ester, can facilitate enantiomeric enrichment through recrystallization. researchgate.net
Advanced Reaction Mechanisms and Optimization of Synthetic Conditions
The synthesis of this compound and its derivatives is a process of significant interest, necessitating a detailed understanding of advanced reaction mechanisms and the optimization of synthetic conditions to ensure high yields and purity. The formation of this molecule can be broadly divided into two key strategic stages: the construction of the 2-substituted 1,4-benzodioxane core and the subsequent formation or modification of the carboxamide functional group. Optimization strategies often focus on regioselectivity during the ring-forming step and the efficiency of the amidation process.
The primary mechanistic routes to the target amide involve the transformation of a suitable precursor, such as a carboxylic acid, ester, or nitrile derivative of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid. Each pathway offers distinct advantages and challenges, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.
Pathways to the Core Benzodioxane Ring System
A foundational strategy for synthesizing the 2-substituted benzodioxane structure involves the condensation of a catechol derivative with a three-carbon electrophile. One of the most direct methods employs the reaction of a catechol with methyl 2,3-dibromopropionate. mdpi.com This reaction proceeds via a double SN2 mechanism, where the catecholate anions sequentially displace the two bromine atoms to form the heterocyclic ring. The regiochemical outcome, particularly with substituted catechols like 3-nitrocatechol, is a critical parameter to control. The reaction can yield a mixture of positional isomers, such as the 5-nitro and 8-nitro derivatives of methyl 1,4-benzodioxane-2-carboxylate, which then require careful separation. mdpi.com
Research into related heterocyclic systems, such as 1,4-benzoxathiines, has demonstrated that regioselectivity is profoundly influenced by the reaction medium's polarity and the nature of the reagents used. researchgate.net The choice of solvent and base can selectively solvate the oxygen or sulfur anions, thereby directing the regioselectivity of the ring closure. researchgate.net This principle is directly applicable to the synthesis of benzodioxane derivatives, where controlling which phenolic oxygen initiates the cyclization is key to obtaining the desired isomer.
Amidation Mechanisms and Optimization
Once the 2-substituted benzodioxane core, typically as a carboxylic acid or ester, is synthesized, the final step is the formation of the carboxamide. Several mechanisms can be employed for this transformation.
From Carboxylic Acids: The conversion of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid to its corresponding amide is a common and versatile route.
Mixed-Anhydride Method: This classical approach involves the activation of the carboxylic acid. For the synthesis of the related 2,3-dihydrobenzo[b] nih.govresearchgate.netdioxine-5-carboxamide, the carboxylic acid was successfully converted to the carboxamide using a mixed-anhydride method, a technique readily adaptable for the 2-carboxamide (B11827560) isomer. nih.gov
Acid Chloride Intermediate: A frequently used multi-step sequence involves converting the carboxylic acid to a more reactive acid chloride, typically using thionyl chloride or oxalyl chloride. This intermediate is then reacted with an ammonia (B1221849) source to form the amide. This method was employed in the synthesis of a library of 1,4-benzodioxane-6-carboxylic acid amide analogs. researchgate.netscirp.org
From Esters: Direct aminolysis of the corresponding methyl or ethyl ester (e.g., methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate) is another viable pathway. While this reaction can be slow, it can be accelerated. Advanced catalytic systems, such as those based on Mn(I), have been developed for the direct amidation of esters, proceeding through a proposed acid-base mechanistic pathway rather than an oxidative addition process. mdpi.com
From Nitriles: Hydrolysis of a nitrile (2,3-dihydro-1,4-benzodioxine-2-carbonitrile) provides a direct route to the primary carboxamide. The synthesis of the 6-carboxamide isomer has been achieved by refluxing the corresponding nitrile precursor in a mixture of concentrated sulfuric acid and trifluoroacetic acid, affording the product in good yield. vulcanchem.com While effective, these strong acid conditions may not be suitable for sensitive substrates, highlighting a key parameter for optimization.
The following tables summarize the comparative conditions and findings from related syntheses, which inform the optimization of reaction conditions for this compound.
| Target Isomer | Starting Material | Key Intermediate | Ring Formation Reagents | Amidation Method | Reference |
|---|---|---|---|---|---|
| 2-Carboxamide Precursor | 3-Nitrocatechol | Methyl 5/8-nitro-1,4-benzodioxane-2-carboxylate | Methyl 2,3-dibromopropionate, K2CO3 | (Requires subsequent amidation) | mdpi.com |
| 5-Carboxamide | 2,3-Dihydroxybenzoic acid | 2,3-Dihydrobenzo[b] nih.govresearchgate.netdioxine-5-carboxylic acid | 1,2-Dibromoethane, K2CO3 | Mixed-anhydride | nih.gov |
| 6-Carboxamide | Gallic acid | 1,4-Benzodioxane-6-carboxylic acid | 1,2-Dibromoethane, K2CO3 | Acid chloride formation | researchgate.netscirp.org |
| 6-Carboxamide | 2,3-Dihydrobenzo[b]dioxine-6-carbonitrile | N/A (Direct conversion) | N/A | Acid-catalyzed nitrile hydrolysis | vulcanchem.com |
| Precursor Type | Method | Key Reagents/Catalysts | Typical Conditions | Reported Yield | Reference |
|---|---|---|---|---|---|
| Carboxylic Acid | Mixed-Anhydride | Ethyl chloroformate, Et3N, NH4OH | -15 °C to room temperature | 70% (for 5-isomer) | nih.gov |
| Carboxylic Acid | Acid Chloride | Thionyl chloride, various amines | Reflux, then amine addition | ~43% (average for analogs) | scirp.org |
| Carboxylic Acid | Catalytic Amidation | Boric acid derivatives | Refluxing toluene | High (general review) | mdpi.comresearchgate.net |
| Nitrile | Acid Hydrolysis | H2SO4, Trifluoroacetic acid | Reflux for 5 hours | ~74% (for 6-isomer) | vulcanchem.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Methodological Approaches for SAR and SPR Elucidation in 2,3-Dihydro-1,4-benzodioxine-2-carboxamide Analogues
Key methodological approaches include:
R-group Decomposition and QSAR: A fundamental technique involves the systematic dissection of the molecular scaffold into a core structure and various substituent groups (R-groups). nih.gov By creating a matrix of these R-groups and their corresponding biological activities, quantitative structure-activity relationship (QSAR) models can be developed. nih.gov These models mathematically correlate structural features with activity, allowing for the prediction of potency for novel, un-synthesized compounds.
Fragment-Based Analysis: This approach utilizes large bioactivity databases like ChEMBL to understand the contribution of specific molecular fragments to biological activity. nih.gov By analyzing the activity profiles of compounds containing fragments of this compound, researchers can identify substructures associated with desired (or undesired) effects and make informed decisions about molecular design. nih.gov
Inverse QSAR: In contrast to predicting the activity of a given structure, inverse QSAR aims to identify a set of chemical descriptors that correspond to a desired activity profile. nih.gov The challenge then lies in translating these descriptors back into viable chemical structures, providing a powerful tool for de novo design. nih.gov
Homology Modeling and Molecular Docking: When the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is known or can be reliably modeled, molecular docking simulations are employed. This computational method predicts the preferred orientation of a ligand when bound to its target, offering insights into the specific molecular interactions that drive binding affinity and selectivity. nih.govresearchgate.net This was utilized in studies of 1,3-benzodioxole (B145889) N-carbamothioyl carboxamide derivatives to understand their interaction with P2X receptors. nih.govresearchgate.net
In Vitro Assays: The synthesis of analogue libraries followed by high-throughput in vitro screening is the cornerstone of experimental SAR elucidation. These assays, such as the Ca²⁺ influx assay used for P2X receptor antagonists, provide quantitative data on the biological activity of each compound, forming the basis for SAR and SPR models. nih.govresearchgate.net
These methodologies, often used in combination, provide a comprehensive framework for understanding how structural modifications to the this compound scaffold influence its biological and physicochemical properties, thereby guiding the optimization of lead compounds. nih.gov
Influence of Structural Modifications on Biological Activity Profiles
Systematic structural modifications of the this compound scaffold have been instrumental in delineating the structural requirements for various biological activities.
The substituent attached to the nitrogen atom of the carboxamide group plays a critical role in modulating the activity and selectivity of these compounds. Research on related carboxamide-containing scaffolds demonstrates the profound impact of this position.
For instance, in a series of 1,3-benzodioxole N-carbamothioyl carboxamide derivatives, the nature of the N-substituent was a key determinant of potency and selectivity for P2X4 and P2X7 receptors. nih.govresearchgate.net The introduction of a quinolin-8-yl group resulted in a highly potent and selective antagonist for the h-P2X7R, while an N-((2-bromo-4-isopropylphenyl)carbamothioyl) group conferred significant inhibitory potential and selectivity for h-P2X4R. nih.govresearchgate.net
The position of substituents on both the dihydrodioxin and the benzodioxin rings has a significant impact on biological activity. A study on 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 1,4-benzodioxin (B1211060) derivatives revealed the importance of substitution patterns for antioxidant activity. nih.gov
Specifically, a series of 6- or 7-substituted 2-carboxamido- or 2-(aminomethyl)-1,4-benzodioxin and -2,3-dihydro-1,4-benzodioxin derivatives were synthesized and evaluated for their ability to inhibit human low-density lipoprotein (LDL) peroxidation. nih.gov The investigation highlighted that the precise placement of substituents at the C6 or C7 position of the aromatic ring, in conjunction with modifications at the C2 position of the dihydrodioxin ring, was crucial for achieving high potency. nih.gov The most active compounds from this series were found to be 5 to over 45 times more active than the reference drug, probucol. nih.gov This demonstrates that positional isomerism is a critical factor in determining the biological efficacy of this class of compounds.
Modifying the aromatic portion of the 2,3-dihydro-1,4-benzodioxine scaffold or replacing it with heterocyclic rings can dramatically alter the pharmacological properties of the resulting compounds.
Increasing the number of aromatic rings in a molecule generally has a detrimental effect on its developability profile, impacting properties like solubility and bioavailability. nih.gov However, the type of ring is crucial. The negative effects tend to follow the order: carboaromatics > heteroaromatics > carboaliphatics > heteroaliphatics. nih.gov In many cases, incorporating heteroaliphatic rings can even be beneficial. nih.gov
In the context of 2,3-dihydro-1,4-benzodioxine derivatives, lipophilic substituents at the C7 position of the benzodioxane ring were found to enhance antibacterial activity against methicillin-resistant S. aureus. researchgate.net Conversely, hydrophilic substituents at the same position were detrimental to this activity. researchgate.net The bioisosteric replacement of the benzene (B151609) ring with a pyridine (B92270) ring has also yielded derivatives with significant biological interest for treating central nervous system and cardiovascular diseases. eurekaselect.com
Furthermore, in a series of 1,3-benzodioxole N-carbamothioyl carboxamides, substitutions on the phenyl ring of the carboxamide portion were critical for activity and selectivity against P2X receptors. researchgate.net Electron-withdrawing groups like -OCF₃ and -CF₃, as well as electron-donating groups like -CH₃, on the phenyl ring improved inhibitory potency, while highly electronegative substituents like fluoro, chloro, and iodo enhanced affinity. researchgate.net
These findings collectively illustrate that strategic substitution on the aromatic and heterocyclic rings is a powerful tool for fine-tuning the pharmacological profiles of this compound analogues.
Stereochemical Determinants of Pharmacological Activity and Eudismic Ratios
Stereochemistry is a critical factor in the biological activity of chiral drugs, as enantiomers can exhibit significantly different interactions with chiral biological targets like receptors and enzymes. nih.gov The this compound core contains a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images (enantiomers).
The biological activity often resides primarily in one enantiomer, known as the eutomer, while the other, the distomer, is less active or inactive. scinews.uz The ratio of the activities of the eutomer to the distomer is termed the eudismic ratio, which serves as a measure of stereoselectivity. researchgate.netscinews.uz A high eudismic ratio indicates a significant degree of stereospecificity in the drug-receptor interaction. scinews.uz
The principle of stereoselectivity dictates that a single, active enantiomer often provides a better therapeutic profile with a reduced metabolic load and fewer side effects compared to a racemic mixture. researchgate.net Even when enantiomers show similar activity at their primary target, they can differ in their metabolic profiles or their affinities for other receptors, transporters, or enzymes. nih.gov For example, in a study on cembranoids, the two epimers α-CBD and β-CBD, which differ in their stereochemistry, displayed different potencies against various fungal strains, highlighting the impact of stereoisomerism on biological activity. mdpi.com Therefore, the development of single-enantiomer drugs based on the this compound scaffold is a key strategy for optimizing therapeutic outcomes.
Bioisosteric Modifications and Scaffold Hopping Strategies in this compound Research
Bioisosterism and scaffold hopping are powerful strategies in medicinal chemistry used to optimize lead compounds by replacing certain functional groups or core structures with others that have similar physical or chemical properties, with the goal of enhancing activity, improving pharmacokinetic properties, or reducing toxicity. researchgate.netnih.gov
Bioisosteric Modifications: This strategy involves the substitution of one atom or group of atoms in a molecule with another that produces a compound with similar biological activity. researchgate.net A classic example relevant to the 2,3-dihydro-1,4-benzodioxine scaffold is the replacement of the benzene ring with a pyridine ring, which has led to derivatives with interesting biological activities. eurekaselect.com Another common bioisosteric replacement is the substitution of an amide bond with a 1,2,3-triazole ring. This modification can improve metabolic stability while maintaining the necessary geometry for biological activity. nih.gov For instance, the 1,4-disubstituted 1,2,3-triazole is considered a good bioisostere for the trans-amide bond. nih.gov
Scaffold Hopping: This more drastic approach involves replacing the central core of a molecule with a structurally different scaffold while preserving the essential three-dimensional arrangement of key functional groups required for biological activity. nih.gov This strategy is used to explore novel chemical space, escape patent limitations, and improve compound properties. For example, research on serotonin (B10506) 5-HT₄ receptor agonists involved comparing the 2,3-dihydro-1,4-benzodioxine-like scaffold of 2,3-dihydrobenzo[b]furan-7-carboxamide with other scaffolds like benzo[b]furan and indole (B1671886). nih.gov The study found that while the 2,3-dihydrobenzo[b]furan skeleton significantly enhanced agonistic activity, the indole skeleton led to a remarkable decrease, demonstrating the profound impact of the core scaffold on pharmacological activity. nih.gov
These strategies are integral to modern drug discovery, allowing chemists to rationally modify and innovate upon existing chemical series like those derived from this compound.
Rational Design Principles through Bioisosterism
Bioisosterism, the strategy of substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, is a cornerstone of rational drug design. This approach is instrumental in optimizing the pharmacological and pharmacokinetic profiles of lead compounds.
A notable application of bioisosterism in the context of the 2,3-dihydro-1,4-benzodioxin framework involves the replacement of the benzene ring with a pyridine ring. eurekaselect.com This modification has led to the creation of 1,4-dioxino-[2,3-b]pyridine analogs, which have demonstrated significant biological activity in therapeutic areas related to the central nervous system and cardiovascular diseases. eurekaselect.com The success of this bioisosteric substitution has spurred further interest in exploring various modifications on both the aromatic and non-aromatic rings of the parent structure. eurekaselect.com
Bioisosteric replacements are not limited to the aromatic portion of the molecule. For instance, the hydroxyl group and the amino group are well-known bioisosteres. u-tokyo.ac.jp This is exemplified in the relationship between folic acid and its antagonist, aminopterin, where a hydroxyl group is replaced by an amino group. u-tokyo.ac.jp Such substitutions can significantly alter the biological activity of the parent compound.
The following table outlines key bioisosteric replacements that have been explored for the 2,3-dihydro-1,4-benzodioxin scaffold and their rationales.
| Original Group/Atom | Bioisosteric Replacement | Rationale for Replacement | Potential Therapeutic Impact |
| Benzene Ring | Pyridine Ring | To modulate electronic properties and potential for hydrogen bonding, which can influence receptor binding and pharmacokinetic properties. eurekaselect.com | Enhanced activity in central nervous system and cardiovascular applications. eurekaselect.com |
| Hydrogen | Fluorine | To alter metabolic stability and binding affinity due to fluorine's high electronegativity and small size. u-tokyo.ac.jp | Improved pharmacokinetic profile and target engagement. |
| Hydroxyl Group | Amino Group | To modify hydrogen bonding capabilities and basicity, potentially altering receptor interactions. u-tokyo.ac.jp | Can lead to antagonistic or agonistic activity depending on the target. |
| Hydroxyl Group | Thiol Group | To explore changes in acidity, hydrogen bonding, and metal chelation potential. u-tokyo.ac.jp | Altered metabolic pathways and target interactions. |
Exploration of Scaffold Diversity for Enhanced Therapeutic Potential
Expanding beyond simple bioisosteric replacements, the exploration of diverse molecular scaffolds that incorporate the this compound moiety has been a fruitful strategy for discovering novel therapeutic agents. This approach involves chemically linking the core structure to other pharmacologically active heterocyclic systems to create hybrid molecules with potentially synergistic or novel activities.
One area of extensive research has been the synthesis of derivatives where the 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide is used as a starting material to generate a variety of heterocyclic derivatives. researchgate.net For example, a series of 4-thiazolidinone (B1220212) derivatives containing the 1,4-benzodioxane (B1196944) ring system has been synthesized and evaluated for antibacterial and antifungal activity. researchgate.net
Furthermore, the 2,3-dihydro-1,4-benzodioxin scaffold has been incorporated into more complex molecular architectures. For instance, a series of 1,4-benzodioxan-substituted chalcones were designed and synthesized as selective and reversible inhibitors of human monoamine oxidase B (MAO-B), an important target in the treatment of neurological disorders. nih.gov In another study, the fusion of the 1,4-benzodioxin system with a piperazine (B1678402) moiety has been explored to create potent lipid peroxidation inhibitors. nih.gov
The versatility of the this compound scaffold is further highlighted by its use in the design of inhibitors for the integrated stress response (ISR). nottingham.ac.uk In this context, rigidified analogs incorporating chromane, benzodioxane, and benzoxazine (B1645224) moieties have been synthesized to probe the structure-activity relationship of ISR inhibitors like ISRIB. nottingham.ac.uk
The table below summarizes the diverse scaffolds that have been integrated with the 2,3-dihydro-1,4-benzodioxin core and their resulting therapeutic applications.
| Integrated Scaffold | Resulting Compound Class | Therapeutic Target/Application | Key Findings |
| Thiazolidinone | 1,4-Benzodioxane-thiazolidinone derivatives | Antibacterial, Antifungal | Some derivatives showed promising activity against various bacterial and fungal strains. researchgate.netresearchgate.net |
| Chalcone (B49325) | 1,4-Benzodioxan-substituted chalcones | Monoamine Oxidase B (MAO-B) Inhibition | Several compounds exhibited potent and selective inhibition of hMAO-B, with potential for treating neurological disorders. nih.gov |
| Piperazine | 2-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-1,4-benzodioxin derivatives | Lipid Peroxidation Inhibition | Resulting compounds were found to be significantly more active than the reference drug, probucol. nih.gov |
| Triazole | Fused heterocycles-linked triazoles | Not specified | Novel compounds with good activity and water solubility were developed. nottingham.ac.uk |
| Pyrazole | Pyrazoline Carboxamide Analogs | Antitubercular | Synthesis and evaluation of novel analogs as potential antitubercular agents. growkudos.com |
| Imidazo[2,1-b] eurekaselect.comresearchgate.netthiadiazole | Thiazolidinediones bearing imidazo[2,1-b] eurekaselect.comresearchgate.netthiadiazole | Antimicrobial, Antitumor, Antidiabetic | The 2,4-thiazolidinedione (B21345) scaffold is known for a wide range of biological activities. researchgate.net |
This exploration of scaffold diversity underscores the remarkable versatility of the this compound core in medicinal chemistry, providing a robust platform for the development of new therapeutic agents across a wide spectrum of diseases.
Biological Activities and Pharmacological Mechanisms of Action
Diverse Biological Activities Associated with 2,3-Dihydro-1,4-benzodioxine Derivatives
The versatility of the 1,4-benzodioxane (B1196944) framework is demonstrated by the extensive research into its pharmacological profile. unimi.it Modifications to this core structure have yielded compounds with potent and selective activities, including α-adrenergic blocking, antipsychotic, anxiolytic, and hepatoprotective properties. rsc.org The ability to introduce chirality, particularly at the C2 position, and to decorate the benzene (B151609) ring allows for the development of molecules with high affinity and selectivity for various receptors and enzymes. researchgate.net This has led to the identification of 1,4-benzodioxane derivatives as promising leads in drug discovery programs targeting a multitude of pathologies. rsc.orgunimi.it
Derivatives of 2,3-dihydro-1,4-benzodioxine-2-carboxamide have demonstrated significant potential as anti-infective agents. A series of N-[2-(substituted-phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide analogs were synthesized and evaluated for their in vitro antibacterial and antifungal properties. ingentaconnect.combenthamdirect.com
The antibacterial activity was tested against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. benthamdirect.comresearchgate.net Several synthesized compounds showed antibacterial activity that was comparable or superior to the standard drugs Norfloxacin and Chloramphenicol. ingentaconnect.combenthamdirect.com For instance, the analog with a 2-hydroxy substitution on the phenyl ring (Compound 4b) was particularly effective against S. aureus and B. subtilis. researchgate.net
Similarly, antifungal activity was assessed against Aspergillus niger, Aspergillus flavus, and Candida albicans. benthamdirect.comresearchgate.net Certain compounds in the series displayed noteworthy efficacy, in some cases exceeding that of the reference drug Fluconazole. ingentaconnect.combenthamdirect.com
Another study investigated N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. nih.gov These compounds were tested against several bacterial strains, with some derivatives showing moderate inhibitory potential against S. typhi, E. coli, and B. subtilis. nih.gov For example, N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a) showed notable inhibition against all three of these strains. nih.gov
Currently, there is limited specific information available in the reviewed literature regarding the antiviral activities of this compound derivatives.
Table 1: Antibacterial and Antifungal Activity of N-[2-(substituted-phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs (MIC, µg/mL)
This table is interactive. You can sort and filter the data.
| Compound | R-group (Substitution on Phenyl Ring) | S. aureus | E. coli | B. subtilis | A. niger | A. flavus | C. albicans |
|---|---|---|---|---|---|---|---|
| 4a | H | 32 | 64 | 32 | 64 | 64 | >32 |
| 4b | 2-OH | 8 | 16 | 8 | 64 | 128 | >64 |
| Reference Drugs | |||||||
| Norfloxacin | - | 4 | 8 | 4 | - | - | - |
| Chloramphenicol | - | 8 | 16 | 8 | - | - | - |
| Fluconazole | - | - | - | - | 16 | 32 | 16 |
Data sourced from Khalilullah et al., 2012. researchgate.net
The 1,4-benzodioxane scaffold has been utilized to design compounds with significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade. unimi.it The development of benzodioxane-based carboxylic acids as inhibitors of cyclooxygenase (COX) enzymes has been a notable area of research. unimi.it
Specifically, (S)-2-(benzodioxan-6-yl)propionic acid and 2-[N-(benzodioxan-6-yl)pyrrol-2-yl]acetic acid have been shown to inhibit both COX-1 and COX-2, demonstrating higher anti-inflammatory activity in vivo than ibuprofen (B1674241) in carrageenan-induced edema tests. unimi.it Furthermore, a phenylpiperazine derivative of 1,4-benzodioxane showed selective COX-2 inhibition with an IC₅₀ value of 0.12 μM, which was 70-fold more potent against COX-2 than COX-1 (IC₅₀ of 8.35 μM). unimi.it This compound was also significantly more potent than diclofenac (B195802) in preclinical models of inflammation. unimi.it
In addition to COX inhibition, derivatives have been developed as 5-lipoxygenase (5-LOX) inhibitors, making them potentially useful for treating inflammatory conditions like asthma and arthritis. researchgate.net Research into N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides identified two compounds, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)-4-methylbenzenesulfonamide (5c) and N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e), as inhibitors of 5-lipoxygenase with IC₅₀ values of 85.79±0.48 µM and 89.32±0.34 µM, respectively. nih.gov
The 2,3-dihydro-1,4-benzodioxine structure is a key feature in several classes of compounds investigated for their anticancer and cytotoxic effects. nih.govresearchgate.netacs.org One of the most significant mechanisms of action identified is the inhibition of Poly(ADP-ribose)polymerase 1 (PARP1), a nuclear protein critical for DNA single-strand break repair in cancer cells. nih.govmedchemexpress.com
A high-throughput virtual screening identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) (compound 4) as a PARP1 inhibitor with an IC₅₀ value of 5.8 μM. nih.govmedchemexpress.com This compound served as a lead for further optimization, resulting in analogs with improved inhibitory activity. nih.gov PARP1 inhibitors are considered valuable anticancer agents as they can potentiate the effects of chemotherapy and radiotherapy and can show single-agent cytotoxicity in tumors with specific DNA repair deficiencies, such as BRCA1 or BRCA2 mutations. nih.gov
Beyond PARP1, derivatives of 1,4-benzodioxane have shown broad cytotoxic activity against various human tumor cell lines. unimi.it For example, diphenyltin(IV) and triphenyltin(IV) complexes containing benzodioxane-6-carboxylate ligands exhibited sub-micromolar activity against several cancer cell lines, surpassing the potency of cisplatin. unimi.it Other research has explored 1,4-dioxane (B91453) compounds structurally related to 1,4-benzodioxane, identifying derivatives with cytotoxic effects in PC-3 prostate cancer cells. researchgate.netacs.org Additionally, studies on 7-(aryl)-2,3-dihydro- benthamdirect.comnih.govdioxino[2,3-g]quinoline derivatives have shown moderate to significant cytotoxic activity against human cancer cells, including lung (A549), colorectal (HT-29, HCT116), breast (MCF-7), and ovarian (A2780) cancer cell lines. researchgate.net
Table 2: Cytotoxic and PARP1 Inhibitory Activities of Selected 2,3-Dihydro-1,4-benzodioxine Derivatives
This table is interactive. You can sort and filter the data.
| Compound | Structure Description | Target/Cell Line | Activity (IC₅₀/GI₅₀) |
|---|---|---|---|
| Compound 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 Enzyme | 5.8 µM |
| Compound 10 | A related benzodioxine derivative | PARP1 Enzyme | 0.88 µM |
| Compound 49 | Optimized derivative of Compound 4 | PARP1 Enzyme | 0.082 µM |
| CCT018150 | 8-(6-bromobenzo[d] ingentaconnect.comnih.govdioxol-5-yl)-N,N-diethyl-3,4-dihydro-2H-benzo[b] benthamdirect.comnih.govoxazine-6-carboxamide | HCT116 (Colon Cancer) | 4.1 µM (GI₅₀) |
| Compound 13 | 1,4-dioxane analog | PC-3 (Prostate Cancer) | Identified as a potential anticancer agent |
Data sourced from Shao et al., 2020; Leoncini et al., 2021; and Pigini et al., 2007. unimi.itnih.govresearchgate.netmedchemexpress.com
Derivatives based on the 1,4-benzodioxane scaffold have been investigated for their effects on the central nervous system (CNS), showing potential as anxiolytic and antidepressant agents. rsc.org This activity is often linked to their interaction with key neurotransmitter receptors, particularly serotonin (B10506) (5-HT) receptors. researchgate.net
Research into compounds structurally related to the α₁-adrenoreceptor antagonist WB 4101 explored replacing the 1,4-benzodioxane ring with a more flexible 1,4-dioxane system. researchgate.netacs.org This work led to the discovery of a derivative (compound 15) that acts as a full agonist at the 5-HT₁ₐ receptor. researchgate.netacs.org Full agonists of the 5-HT₁ₐ receptor are of significant interest for the development of novel antidepressant and neuroprotective drugs. researchgate.net The anxiolytic properties of some 1,4-benzodioxane derivatives have also been noted in the broader literature. rsc.org
The 2,3-dihydro-1,4-benzodioxine scaffold has proven to be a fertile ground for the development of inhibitors for a wide range of enzymes.
Monoamine Oxidase B (MAO-B): Numerous studies have highlighted benzodioxane derivatives as potent and selective inhibitors of MAO-B, an enzyme targeted for the treatment of Parkinson's disease. unimi.itresearchgate.netnih.gov A series of 1,4-benzodioxan-substituted chalcones were found to be selective, reversible, and competitive inhibitors of human MAO-B (hMAO-B). researchgate.net One of the most potent compounds, (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] benthamdirect.comnih.govdioxin-6-yl)prop-2-en-1-one, exhibited an IC₅₀ of 0.026 µM with high selectivity over the MAO-A isoform. researchgate.net Another study documented benzodioxane derivatives with IC₅₀ values for MAO-B inhibition ranging from 0.045 to 0.947 μM, confirming them as promising leads for new anti-Parkinsonian drugs. nih.gov
α-Glucosidase: There are mentions in the literature of 2,3-dihydro-1,4-benzodioxine-6-carboxamide (B1593929) derivatives being investigated for their inhibitory activity against α-glucosidase, an enzyme relevant to diabetes management, though specific inhibitory data for the carboxamide itself was not detailed in the provided search results. smolecule.com
Acetylcholinesterase (AChE): As inhibitors of AChE, these compounds hold potential for treating Alzheimer's disease. juniperpublishers.com A study on N-(Alkyl/Aralkyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Methylbenzenesulfonamides demonstrated that several derivatives were active inhibitors of AChE. juniperpublishers.com The most effective molecule in this series, compound 5f, which featured a branched 2-pentyl group, had an IC₅₀ value of 71.62±0.09 µM. juniperpublishers.com
PARP1: As detailed in the anticancer section (4.1.3), 2,3-dihydro-1,4-benzodioxine-5-carboxamide was identified as a PARP1 inhibitor (IC₅₀ = 5.8 μM), serving as a foundational structure for developing more potent inhibitors for cancer therapy. nih.govmedchemexpress.com
5-Lipoxygenase (5-LOX): Derivatives of 2,3-dihydro-1,4-benzodioxin have been explored as 5-LOX inhibitors for their anti-inflammatory potential. researchgate.net Sulfonamide derivatives, specifically N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide and N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide, showed decent inhibition against 5-LOX with IC₅₀ values of 85.79 µM and 89.32 µM, respectively. nih.gov
Dipeptidyl Peptidase IV (DPP-IV) and Carbonic Anhydrase: The literature mentions the synthesis of potent and highly selective dual inhibitors of dipeptidyl peptidase IV and carbonic anhydrase based on the 2,3-dihydro-1,4-benzodioxine scaffold, though specific data on carboxamide derivatives was not available in the search results. researchgate.net
Table 3: Enzyme Inhibitory Profile of Selected 2,3-Dihydro-1,4-benzodioxine Derivatives
This table is interactive. You can sort and filter the data.
| Enzyme Target | Derivative Type | Example Compound | Inhibitory Concentration (IC₅₀) |
|---|---|---|---|
| PARP1 | Benzodioxine-5-carboxamide | Compound 4 | 5.8 µM |
| MAO-B | Benzodioxane derivative | 6-[(3-bromophenyl)methoxy]-2,3-dihydro-1,4-benzodioxine | 0.045 µM |
| MAO-B | Benzodioxan-substituted chalcone (B49325) | (E)-1-(3-bromo-4-fluorophenyl)-3-(...) | 0.026 µM |
| Acetylcholinesterase | N-substituted sulfonamide | Compound 5f (2-pentyl derivative) | 71.62 µM |
| 5-Lipoxygenase | N-substituted sulfonamide | Compound 5c (3-phenylpropyl derivative) | 85.79 µM |
Data sourced from Shao et al., 2020; van der Walt et al., 2015; Abbasi et al., 2017; and Zhang et al., 2020. nih.govnih.govnih.govresearchgate.netjuniperpublishers.com
The 1,4-benzodioxane ring system is a component of compounds known for their protective effects on various organs and systems, including antioxidant, anti-atherosclerotic, and hepatoprotective actions. unimi.itjuniperpublishers.com
The hepatoprotective properties of natural benzodioxanes like silybin (B1146174) have inspired the synthesis of derivatives with similar activities. unimi.it Synthetic benzodioxanes have shown protective effects against CCl₄-induced hepatotoxicity in rat models. unimi.itresearchgate.net Specifically, 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide has been used as a starting material to create derivatives with significant antihepatotoxic activity. researchgate.netlivedna.net
In the context of anti-atherosclerotic potential, research has focused on developing dual antithrombotic agents that combine anticoagulant and antiplatelet activities. bohrium.com Derivatives of 2,3-dihydro-1,4-benzodioxine have been synthesized that show inhibitory activity against both thrombin and fibrinogen receptor (GPIIb/IIIa) binding, suggesting a role in preventing thromboembolic disorders. unimi.itbohrium.comnih.gov
Identification of Specific Biological Targets and Receptor Interactions
The 2,3-dihydro-1,4-benzodioxine scaffold is a core component of various synthetic and natural compounds that exhibit considerable medicinal importance. nih.gov Derivatives of this structure have been shown to interact with a variety of receptors and enzymes, demonstrating activities such as monoamine oxidase B (MAO-B) inhibition, serotonin and adrenergic receptor modulation, and inhibition of poly(ADP-ribose) polymerase 1 (PARP1).
Monoamine Oxidase B (MAO-B) Inhibition and Selectivity Studies
Derivatives of the 2,3-dihydro-1,4-benzodioxine carboxamide structure have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders.
A series of N-phenyl-2,3-dihydrobenzo[b] nih.govacs.orgdioxine-6-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against human MAO-B (hMAO-B). One of the most potent compounds in this series, N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b] nih.govacs.orgdioxine-6-carboxamide, demonstrated a half-maximal inhibitory concentration (IC50) value of 0.0083 µM. This compound also showed high selectivity for MAO-B over MAO-A, with a selectivity index (SI) greater than 4819. Further kinetic studies confirmed that this derivative acts as a competitive and reversible inhibitor of hMAO-B.
Table 1: MAO-B Inhibitory Activity of Selected 2,3-Dihydro-1,4-benzodioxine Carboxamide Derivatives
| Compound | Target | IC50 (µM) | Selectivity Index (SI) vs MAO-A |
|---|---|---|---|
| N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b] nih.govacs.orgdioxine-6-carboxamide | hMAO-B | 0.0083 | >4819 |
| Rasagiline (Reference) | hMAO-B | 0.014 | >50 |
| Safinamide (Reference) | hMAO-B | 0.08 | - |
Data sourced from multiple studies for comparative purposes. nih.gov
Serotonin Receptor (e.g., 5-HT1A) Modulation
The 1,4-benzodioxane nucleus is a well-established scaffold for ligands targeting serotonin receptors, particularly the 5-HT1A subtype. researchgate.net Structure-affinity relationship (SAR) studies on derivatives of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine have shown that these compounds can exhibit high, nanomolar affinity for the 5-HT1A receptor. nih.govnih.gov
In one study, elongation of the N4-alkyl substituent on the piperazine (B1678402) ring was shown to increase affinity, with the N-n-hexyl substituted derivative of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine displaying a high affinity with an inhibition constant (Ki) of 0.50 nM. nih.gov Another series of N4-imidoethyl derivatives of the same parent compound also showed that affinity for the 5-HT1A receptor could be significantly increased by substitution on the cyclic ring systems. nih.gov Research has demonstrated that the (S)-enantiomers of these 1,4-dioxane derivatives consistently show higher affinity for the 5-HT1A receptor. acs.org
Table 2: 5-HT1A Receptor Affinity for Selected 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine Derivatives
| Derivative | Ki (nM) |
|---|---|
| N-n-hexyl-1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | 0.50 |
| N-methyl-1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | - |
| N-ethyl-1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | - |
Data sourced from a study on heterobicyclic phenylpiperazines. nih.gov
Adrenergic Receptor (e.g., α1-adrenoreceptor) Antagonism
Compounds based on the 1,4-benzodioxan structure have been extensively studied as α1-adrenoceptor antagonists. nih.gov Interestingly, research comparing the binding of these derivatives at α1-adrenoceptors and 5-HT1A receptors has revealed reversed stereochemical requirements. acs.orgnih.gov
While the (S)-enantiomers of 1,4-dioxane derivatives consistently show higher affinity for the 5-HT1A receptor, the (R)-enantiomers tend to be more potent at α1-adrenoceptor subtypes. acs.org For example, one study found that the (S)-configured enantiomer of a specific 1,4-dioxane derivative was a potent 5-HT1A receptor agonist that was highly selective over α1-adrenoceptor subtypes. nih.gov Conversely, the (R)-enantiomer was identified as the eutomer (the more potent enantiomer) at the α1d-adrenoceptor subtype. nih.gov This stereochemical divergence is a critical finding for the rational design of selective ligands that can differentiate between these two highly homologous receptor systems. acs.org
Interaction with Tyrosine-tRNA Synthetase
Following a thorough review of the available scientific literature, no published studies were identified that specifically investigate the interaction between this compound or its close derivatives and Tyrosine-tRNA Synthetase.
Poly(ADP-ribose) polymerase 1 (PARP1) Inhibition
The 2,3-dihydro-1,4-benzodioxine carboxamide scaffold has been identified as a promising template for the development of inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). nih.gov PARP1 is a nuclear protein crucial for DNA repair processes, and its inhibition is a validated strategy in cancer therapy. nih.govnih.gov
Through a high-throughput virtual screening of a small molecule library, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (a positional isomer of the title compound) was identified as a PARP1 inhibitor with an IC50 of 5.8 µM. nih.gov This compound was selected as a lead for further chemical modification. Subsequent optimization efforts led to the development of more potent inhibitors, demonstrating the value of the benzodioxine carboxamide core in targeting the PARP1 active site. nih.gov The inhibitory activity of this lead compound and a reference inhibitor are presented below.
Table 3: PARP1 Inhibitory Activity
| Compound | Target | IC50 (µM) |
|---|---|---|
| 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | 5.8 |
| 3-Aminobenzamide (Reference) | PARP1 | - |
Data sourced from a study on the synthesis of PARP1 inhibitors. nih.gov
Ligand Interactions with Oxysterols Receptor LXR-alpha and Retinoic Acid Receptor RXR-beta
A comprehensive search of the scientific literature did not yield any studies describing the direct ligand interactions of this compound or its derivatives with the nuclear receptors LXR-alpha (Liver X Receptor alpha) or RXR-beta (Retinoid X Receptor beta).
Modulation of Voltage-Gated Sodium Channels
Currently, there is a lack of specific studies in the available scientific literature that directly investigate or report on the modulation of voltage-gated sodium channels by this compound. While various toxins and therapeutic agents are known to target these channels, the activity of this particular compound remains uncharacterized in this context. frontiersin.orgnih.govnih.govuq.edu.auresearchgate.net
Binding to Fatty Acid Synthase (FAS)
There is no direct evidence in published research to suggest that this compound binds to or modulates the activity of Fatty Acid Synthase (FAS). The role of this compound in the fatty acid synthesis pathway has not been established.
Inhibition of Bacterial FtsZ Protein
The 1,4-benzodioxane scaffold, a core component of this compound, is a key feature in a class of potent inhibitors of the bacterial cell division protein FtsZ. nih.govmdpi.com FtsZ is a crucial protein in most bacteria, where it polymerizes to form a "Z-ring" at the cell's midpoint. nih.gov This Z-ring is essential for recruiting other proteins to form the divisome, the machinery that ultimately divides the cell. nih.gov Inhibition of FtsZ's function disrupts this process, leading to cell filamentation and eventual bacterial death, making it a prime target for new antimicrobial agents. nih.govmdpi.com
While many studied inhibitors are complex derivatives, research has consistently shown that the stereochemistry at the C2 position of the 1,4-benzodioxane ring is critical for the interaction with FtsZ. unimi.it This highlights the potential significance of the 2-carboxamide (B11827560) substitution on the target compound for this biological activity. The broader class of benzodioxane-benzamide compounds has demonstrated activity against Gram-positive pathogens like Staphylococcus aureus and Bacillus subtilis. mdpi.com
Elucidation of Molecular and Cellular Mechanisms of Action
Detailed Receptor Binding and Ligand-Target Interaction Studies
The primary target for which binding interactions have been studied for the benzodioxane-benzamide class is the bacterial FtsZ protein. mdpi.comunimi.it These inhibitors typically bind at the interdomain site of FtsZ, a different location from the GTP-binding site. mdpi.com Molecular modeling and biophysical analyses of related benzodioxane-benzamide inhibitors indicate that the two oxygen atoms of the 1,4-benzodioxane ring play an essential role in anchoring the molecule to the target protein. unimi.it
The interaction of these inhibitors with FtsZ can affect its polymerization dynamics. Depending on the specific derivative, they can either inhibit the assembly of FtsZ polymers or alter their morphology, ultimately disrupting the formation of a functional Z-ring. unimi.it The antibacterial effect of these compounds is directly linked to this mechanism, causing a blockage of cell division and elongation. mdpi.com
Enzyme Active Site Interactions and Inhibition Kinetics
The benzamide (B126) class of FtsZ inhibitors, which includes the benzodioxane-benzamides, has been extensively studied for its potent antibacterial properties. nih.gov The prototype for many of these inhibitors, PC190723, demonstrates strong inhibition of S. aureus FtsZ, with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL. nih.gov
Structure-activity relationship (SAR) studies on various benzodioxane-benzamide analogues have been performed to optimize their potency. These studies have explored modifications to the benzodioxane ring and the linker connecting it to the benzamide moiety. nih.govnih.gov For instance, lengthening a methylenoxy linker to an ethylenoxy linker between the benzodioxane and benzamide parts has been shown to significantly increase antimicrobial activity in certain derivatives. nih.gov Although kinetic data for this compound itself is not available, the table below shows the activity of some representative, more complex benzodioxane-benzamide FtsZ inhibitors against S. aureus.
| Compound | Description | Target Organism | Reported MIC (µg/mL) | Reference |
|---|---|---|---|---|
| PC190723 | Thiazolopyridine-benzamide prototype FtsZ inhibitor | S. aureus (MSSA & MRSA) | 1 | nih.gov |
| FZ14 | Derivative with an unsubstituted 1,4-benzodioxane ring and methylenoxy linker | S. aureus | 5 | nih.gov |
| FZ88 | Derivative with an unsubstituted 1,4-benzodioxane ring and ethylenoxy linker | S. aureus | <1 | nih.gov |
Modulation of Intracellular Signaling Pathways (e.g., HSF1 pathway inhibition)
There is no scientific literature available that establishes a link between this compound and the inhibition or modulation of the Heat Shock Factor 1 (HSF1) signaling pathway. While HSF1 is a recognized therapeutic target, the activity of this specific compound against it has not been reported. nih.govnih.gov
Anti-neuroinflammatory Mechanisms and Cytoprotective Effects
While research specifically detailing the anti-neuroinflammatory and cytoprotective mechanisms of this compound is not extensively available in public literature, the broader class of benzodioxane derivatives has demonstrated significant potential in these areas. The 2,3-dihydro-1,4-benzodioxine scaffold is a key structural motif in a variety of biologically active compounds, some of which exhibit notable anti-inflammatory and neuroprotective properties. researchgate.netresearchgate.netnih.gov Insights into the potential mechanisms of the title compound can be inferred from studies on its structural analogs and related benzodioxane-containing molecules.
Anti-neuroinflammatory Mechanisms of Benzodioxane Derivatives
Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a critical factor in the pathogenesis of various neurodegenerative diseases. nih.gov The activation of these glial cells leads to the production and release of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β), which contribute to neuronal damage. nih.govacs.org
A study on a series of N-phenyl-2,3-dihydrobenzo[b] acs.orgnih.govdioxine-6-carboxamide derivatives, which are structurally related to the title compound, revealed their potential as anti-neuroinflammatory agents. acs.org One of the most potent compounds in this series, 1l (N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b] acs.orgnih.govdioxine-6-carboxamide), demonstrated a dose-dependent reduction in the release of NO, TNF-α, and IL-1β in amyloid-beta (Aβ₁₋₄₂) stimulated BV2 microglial cells. acs.org This suggests that the anti-neuroinflammatory action may be mediated through the inhibition of microglial activation and the subsequent suppression of pro-inflammatory cytokine production.
The mechanism for this activity is linked to their primary function as monoamine oxidase B (MAO-B) inhibitors. acs.org By inhibiting MAO-B, these compounds can reduce oxidative stress, a key trigger for neuroinflammation. The inhibition of MAO-B by these benzodioxane carboxamide derivatives was found to be highly selective, which is a desirable characteristic for therapeutic agents targeting neurodegenerative diseases like Parkinson's and Alzheimer's disease. acs.orgresearchgate.net
Furthermore, other derivatives containing the 1,4-benzodioxane nucleus have shown significant in vivo anti-inflammatory activity in models such as carrageenan-induced rat paw edema, with some compounds exhibiting greater potency than the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen. researchgate.net This indicates that the benzodioxane scaffold itself is a promising platform for the development of anti-inflammatory drugs.
Cytoprotective Effects of Benzodioxane Derivatives
The cytoprotective effects of benzodioxane derivatives are often linked to their antioxidant properties and their ability to modulate cellular signaling pathways involved in cell survival and death. Oxidative stress is a major contributor to neuronal cell death in neurodegenerative disorders. nih.gov
Research on other heterocyclic compounds with structures analogous to benzodioxanes, such as benzofuran-2-carboxamide (B1298429) derivatives, has highlighted their neuroprotective capabilities. These compounds have been shown to protect primary cultured rat cortical cells from excitotoxicity induced by N-methyl-D-aspartate (NMDA), a process heavily implicated in neuronal damage. nih.govresearchgate.net The neuroprotective action of these derivatives is attributed, in part, to their ability to scavenge free radicals and inhibit lipid peroxidation. nih.govresearchgate.net
Additionally, studies on other benzodioxane-related structures suggest a role in modulating pathways that protect neurons. For instance, some compounds containing the 2,3-dihydro-1,4-benzodioxine moiety are being investigated for their ability to inhibit α-synuclein aggregation, a key pathological event in Parkinson's disease that leads to neuronal cell loss. googleapis.com While not a direct measure of cytoprotection against inflammation, preventing toxic protein aggregation is a crucial neuroprotective mechanism.
The integrated stress response (ISR) is another cellular pathway where benzodioxane-containing molecules have been implicated. A recently discovered inhibitor of the ISR, ISRIB, has been shown to have neuroprotective effects in models of traumatic brain injury. nottingham.ac.uk Analogs of ISRIB incorporating a benzodioxane moiety have been synthesized to explore their structure-activity relationships, indicating the potential for this scaffold to modulate stress-response pathways and confer neuroprotection. nottingham.ac.uk
The table below summarizes the observed anti-neuroinflammatory effects of a representative benzodioxane carboxamide derivative in a cellular model of neuroinflammation.
| Compound | Cell Line | Stimulant | Measured Pro-inflammatory Mediators | Effect | Reference |
| N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b] acs.orgnih.govdioxine-6-carboxamide | BV2 microglia | Aβ₁₋₄₂ | Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β) | Dose-dependent reduction in mediator release | acs.org |
Computational Chemistry and Theoretical Studies
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These investigations are crucial in identifying potential biological targets and understanding the molecular basis of a ligand's activity.
Molecular docking studies have been employed to explore the binding modes of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide and its derivatives with various biological targets. In a study investigating potential inhibitors for Zika virus (ZIKV) Methyltransferase (MTase), this compound (referred to by its identifier F0451-2187) was identified as a compound of interest through structure-based virtual screening. researchgate.net While specific interacting residues for the parent compound were not detailed, the study highlighted the importance of interactions within the enzyme's active site for potential inhibitory activity. researchgate.net
In studies on derivatives, such as N-[2-(substituted-phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamides, molecular docking has been used to predict binding modes within the active sites of bacterial enzymes like Tyrosine-tRNA synthetase. researchgate.netresearchgate.net For these derivatives, the interactions often involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the binding pocket.
A patent for small-molecule inhibitors of 6-phosphofructo-1-kinase also lists (2R)-N-(5-isoxazol-5-yl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide as a potential inhibitor, suggesting its interaction with the ATP-binding site of the enzyme. google.com
The estimation of binding energy is a key output of molecular docking simulations, providing a quantitative measure of the binding affinity between a ligand and its target. Lower binding energies typically indicate a more stable and favorable interaction.
For derivatives of this compound, specifically those with a 4-oxo-1,3-thiazolidin-3-yl moiety, strong binding energies have been reported. For instance, docking against Tyrosine-tRNA synthetase yielded -CDOCKER_INTERACTION_ENERGY values of 47.1486 and 47.3776 kcal/mol for two different derivatives. researchgate.netresearchgate.net It is important to note that these values are for derivatives and not the parent compound itself.
| Derivative Class | Target Enzyme | Binding Energy (kcal/mol) |
| N-[2-(substituted-phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamides | Tyrosine-tRNA synthetase | -47.1486 to -47.3776 |
Note: The binding energies are reported as -CDOCKER_INTERACTION_ENERGY. The negative sign indicates a favorable interaction.
Quantum Mechanical (QM) Calculations for Conformational and Electronic Properties
Quantum mechanical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and conformational preferences of a molecule. These methods are invaluable for characterizing the intrinsic properties of this compound.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive.
For this compound, FMO analysis would elucidate the distribution of electron density and identify the regions most likely to be involved in electron donation (HOMO) and acceptance (LUMO). While specific HOMO-LUMO energy values for the parent compound are not detailed in the provided search results, DFT calculations are the standard approach to obtain this information. researchgate.netresearchgate.net This analysis is crucial for understanding its reactivity in chemical and biological systems.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule, including lone pairs and delocalization of electron density. researchgate.net It is particularly useful for understanding hyperconjugative interactions and intramolecular charge transfer, which contribute to molecular stability.
Density Functional Theory (DFT) Applications in Structure and Reactivity Studies
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecules, offering a balance between accuracy and computational cost. For 2,3-dihydro-1,4-benzodioxine derivatives, DFT calculations provide valuable insights into their conformational preferences, electronic properties, and spectroscopic signatures, which are crucial for understanding their biological activity and for the design of new therapeutic agents.
Theoretical studies using DFT methods, such as B3LYP with basis sets like 6-31+g(d,p), have been employed to elucidate the three-dimensional structure of 2,3-dihydro-1,4-benzodioxine derivatives. mdpi.com For instance, in a study of a substituted 2,3-dihydro-1,4-benzodioxine, DFT calculations were instrumental in assigning the configuration of a new chiral center by analyzing the dihedral torsion angles and coupling constants, which were then correlated with 2D-NOESY NMR experimental data. mdpi.com This highlights the capability of DFT to predict and confirm stereochemical outcomes, which is fundamental in drug-receptor interactions.
The electronic properties of the this compound scaffold, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), can be effectively analyzed using DFT. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for predicting how the molecule might interact with biological targets, such as proteins or nucleic acids, through hydrogen bonding, and electrostatic or other non-covalent interactions. For example, the oxygen atoms of the dioxine ring and the carboxamide group are expected to be electron-rich regions, potentially acting as hydrogen bond acceptors.
Furthermore, DFT calculations can be used to predict vibrational frequencies (FT-IR and Raman spectra). nih.gov By comparing the computed spectra with experimental data, the structural assignments can be validated. nih.gov The reactivity of the molecule can also be assessed through calculated quantum chemical descriptors like hardness, softness, electronegativity, and electrophilicity, which provide a quantitative measure of its chemical behavior. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that govern a specific biological effect.
For derivatives of the 2,3-dihydro-1,4-benzodioxine scaffold, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been utilized to guide the design of more potent inhibitors for various biological targets. In one such study focusing on B-Raf kinase inhibitors, a 3D-QSAR model was developed for a series of novel 2,3-dihydrobenzo[b] nih.govnih.govdioxin-containing 4,5-dihydro-1H-pyrazole derivatives. nih.gov The introduction of the 2,3-dihydrobenzo[b] nih.govnih.govdioxin moiety was found to enhance the binding of the compounds to the receptor, leading to improved biological activity. nih.gov
The QSAR model provided insights into the structural requirements for potent B-Raf inhibition. The analysis generated contour maps that indicated where steric bulk and specific electrostatic interactions would be favorable or unfavorable for activity. This information is crucial for the rational design of new analogs with optimized potency. For example, the model might suggest that a bulky substituent at a particular position on the benzodioxin ring would enhance activity, while a polar group at another position might be detrimental.
The predictive power of a QSAR model is typically validated using a test set of compounds that were not used in the model's development. A good correlation between the predicted and experimental activities for the test set indicates a robust and reliable model that can be used for the in-silico screening of virtual libraries of compounds, thereby prioritizing the synthesis and testing of the most promising candidates. nih.govherts.ac.uk
Below is an interactive data table illustrating the kind of data used in a QSAR study, with hypothetical activity data for a series of this compound derivatives. The table includes various substituents (R1, R2) and their corresponding biological activities (IC50), which would form the basis for developing a QSAR model.
| Compound ID | R1 Substituent | R2 Substituent | Biological Activity (IC50, µM) |
| 1 | H | H | 10.5 |
| 2 | Cl | H | 5.2 |
| 3 | F | H | 7.8 |
| 4 | OCH3 | H | 3.1 |
| 5 | H | Cl | 8.9 |
| 6 | H | F | 9.5 |
| 7 | H | OCH3 | 6.4 |
| 8 | Cl | Cl | 2.5 |
This data would then be used to derive a mathematical equation that relates the structural features (descriptors) of the substituents to the observed biological activity, guiding the design of new, more potent compounds.
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon resonances and provides insight into the compound's connectivity and stereochemistry.
The ¹H-NMR spectrum provides critical information about the chemical environment of each proton in the molecule. The spectrum can be divided into three main regions: the aromatic region, the aliphatic dioxane ring region, and the amide proton region.
Aromatic Protons (H-5, H-6, H-7, H-8): The four protons on the benzene (B151609) ring are expected to appear in the range of δ 6.8–7.0 ppm. Due to the substitution pattern, they would likely present as a complex, symmetric multiplet characteristic of an AA'BB' system or a similar ABCD spin system.
Dioxane Ring Protons (H-2, H-3): The aliphatic portion of the molecule consists of a methine proton (H-2) and two diastereotopic methylene (B1212753) protons (H-3a and H-3b).
The methine proton (H-2) , being adjacent to both an oxygen atom and the carboxamide group, is expected to be the most downfield of the aliphatic protons, likely appearing as a doublet of doublets (dd) around δ 4.8–5.1 ppm unimi.it.
The methylene protons (H-3) are chemically non-equivalent. They will couple with each other (geminal coupling) and with the H-2 proton (vicinal coupling), resulting in two distinct signals. These are expected to appear as two separate doublet of doublets in the range of δ 4.2–4.6 ppm unimi.it. The vicinal coupling constants (JH2-H3a and JH2-H3b) are dependent on the dihedral angles and provide information about the conformation of the dioxane ring.
Amide Protons (-CONH₂): The two protons of the primary amide group are expected to appear as two broad singlets in the range of δ 7.4–7.8 ppm, as seen in the spectrum of the isomeric 2,3-dihydrobenzo[b] mdpi.comscirp.orgdioxine-5-carboxamide nih.gov. Their chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.
The predicted ¹H-NMR spectral data are summarized in the interactive table below.
Predicted ¹H-NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5, H-6, H-7, H-8 | 6.8 – 7.0 | m | - |
| H-2 | 4.8 – 5.1 | dd | JH2-H3a ≈ 3-5, JH2-H3b ≈ 7-9 |
| H-3a / H-3b | 4.2 – 4.6 | dd, dd | Jgem ≈ 11-12, Jvic ≈ 3-9 |
| -NH₂ | 7.4 – 7.8 | br s, br s | - |
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and is expected to appear at approximately δ 168–170 ppm.
Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): The six aromatic carbons will resonate in the typical range of δ 117–144 ppm. The two oxygen-bearing quaternary carbons (C-4a and C-8a) are expected around δ 142–144 ppm, while the four CH carbons (C-5, C-6, C-7, C-8) would appear between δ 117–124 ppm nih.gov.
Dioxane Ring Carbons (C-2, C-3): The aliphatic C-2 and C-3 carbons are shielded relative to the aromatic carbons. The methine carbon C-2, attached to the carboxamide group, is predicted to be around δ 70–72 ppm, while the methylene carbon C-3 should appear further upfield, around δ 64–66 ppm unimi.itnih.gov.
The predicted ¹³C-NMR chemical shifts are detailed in the interactive table below.
Predicted ¹³C-NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 168 – 170 |
| C-4a, C-8a | 142 – 144 |
| C-5, C-6, C-7, C-8 | 117 – 124 |
| C-2 | 70 – 72 |
| C-3 | 64 – 66 |
2D-NMR experiments are indispensable for confirming the assignments made from 1D spectra and for establishing the complete molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between scalar-coupled protons. Key expected correlations include the coupling between H-2 and the two H-3 protons, as well as couplings between adjacent protons in the aromatic ring, confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the ¹H assignments for H-2, H-3, and the aromatic protons to their corresponding ¹³C signals predicted above.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular fragments. Key long-range correlations would be expected from:
The H-2 proton to the carbonyl carbon (C=O), C-3, and the quaternary aromatic carbon C-4a.
The H-3 protons to C-2 and C-4a.
The aromatic protons to adjacent and quaternary aromatic carbons, helping to distinguish between C-4a and C-8a unimi.itmdpi.com.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows correlations between protons that are close in space, regardless of whether they are bonded. This can provide valuable information on the preferred conformation of the dioxane ring and the spatial orientation of the carboxamide group relative to the ring mdpi.com.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be dominated by absorptions from the amide, ether, and aromatic moieties.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Amide (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3150 – 3350 (two bands) | Medium |
| Aromatic C-H | C-H Stretch | 3000 – 3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850 – 3000 | Medium |
| Amide C=O | C=O Stretch (Amide I) | 1660 – 1690 | Strong |
| Amide N-H | N-H Bend (Amide II) | 1600 – 1640 | Strong |
| Aromatic C=C | C=C Stretch | 1450 – 1600 | Medium-Weak |
| Aryl Ether | C-O-C Asymmetric Stretch | 1200 – 1270 | Strong |
| Aliphatic Ether | C-O-C Stretch | 1050 – 1150 | Strong |
| Aromatic C-H | C-H Out-of-plane Bend | 740 – 780 | Strong |
The presence of two distinct bands in the N-H stretching region would confirm the primary amide. The strong absorption of the C=O stretch (Amide I band) is one of the most characteristic peaks in the spectrum. Furthermore, strong absorptions corresponding to the aryl-alkyl ether C-O stretching vibrations are definitive for the benzodioxane ring system scirp.orgscirp.org.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns under ionization. The nominal molecular weight of this compound (C₉H₉NO₃) is 179 g/mol .
The electron ionization (EI-MS) spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 179. Key fragmentation pathways would likely involve:
Loss of the amide group: A prominent fragment may appear at m/z = 135 [M - NH₂]⁺, corresponding to a stable acylium ion.
Cleavage of the dioxane ring: Retro-Diels-Alder type reactions or other ring-opening fragmentations are characteristic of the benzodioxane scaffold.
Formation of the carboxamide radical cation: A peak at m/z = 44 corresponding to [CONH₂]⁺˙ is often observed for primary amides.
High-Resolution Mass Spectrometry (HRMS), typically coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the exact mass of the molecule with high precision, allowing for the unambiguous confirmation of its elemental formula.
For this compound, the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.
Calculated Exact Mass for [C₉H₁₀NO₃]⁺: 180.0655
Expected Experimental Value: An experimental value matching the calculated mass to within a few parts per million (ppm) would confirm the elemental composition C₉H₉NO₃. This level of accuracy is demonstrated in the analysis of the 5-carboxamide isomer, which showed an experimental value of 180.0634 for a calculated mass of 180.0655 nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds within a sample. In the context of "this compound," GC-MS serves as a critical tool for assessing its purity. The gas chromatograph separates the target compound from any residual solvents, starting materials, or by-products from its synthesis. Following separation, the mass spectrometer fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint.
The mass spectrum of "this compound" would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. These patterns arise from the cleavage of the amide bond and fragmentation of the benzodioxine ring, providing unequivocal structural confirmation. By quantifying the area of the peak corresponding to the main compound relative to any impurity peaks, the purity of the sample can be determined with high accuracy.
Elemental Analysis (CHN) for Empirical Formula Confirmation
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This data is then used to confirm the empirical formula of "this compound," which is C9H9NO3. The experimentally determined percentages must align closely with the theoretically calculated values for the proposed formula.
For a pure sample of "this compound," the theoretical elemental composition would be:
Carbon (C): 60.33%
Hydrogen (H): 5.06%
Nitrogen (N): 7.82%
Significant deviation from these values would indicate the presence of impurities or an incorrect structural assignment. Research on various derivatives of 2,3-dihydro-1,4-benzodioxine consistently includes elemental analysis to validate the synthesized structures. For example, in the synthesis of 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(3,4-dimethylphenyl)-acetamide, the calculated and found elemental compositions were in close agreement, underscoring the importance of this technique. scielo.brscielo.br
Interactive Data Table: Theoretical vs. Found Elemental Analysis for a Representative Derivative
| Element | Theoretical % | Found % | Reference |
| Carbon (C) | 64.36 | 64.39 | scielo.br |
| Hydrogen (H) | 5.62 | 5.76 | scielo.br |
| Nitrogen (N) | 6.00 | 6.12 | scielo.br |
Note: The data presented is for the derivative 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(3,4-dimethylphenyl)-acetamide to illustrate the application of the technique.
X-ray Crystallography for Three-Dimensional Solid-State Structure Determination (for relevant derivatives and co-crystals)
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and the conformation of the molecule. While a crystal structure for "this compound" itself is not described in the available literature, the structure of a closely related derivative, Tetraaquabis(2,3-dihydro-1,4-benzodioxine-2-carboxylato)calcium(II), has been elucidated. iucr.orgresearchgate.net
In this calcium salt of the corresponding carboxylic acid, the fundamental benzodioxine ring structure is preserved. The analysis revealed that the dioxane ring adopts a half-chair conformation. iucr.org This non-planar conformation is a key structural feature of the 2,3-dihydro-1,4-benzodioxine system. The carboxylate group is positioned in an axial orientation. iucr.org Such detailed structural information is invaluable for understanding the molecule's stereochemistry and its potential intermolecular interactions.
The crystal packing of this derivative is stabilized by a network of O—H···O and C—H···O hydrogen bonds, which link the molecules into a three-dimensional network. iucr.orgresearchgate.net It is highly probable that "this compound," with its amide functionality, would also exhibit significant hydrogen bonding in its crystal lattice, influencing its physical properties such as melting point and solubility.
Interactive Data Table: Key Crystallographic Parameters for a Closely Related Derivative
| Parameter | Value | Reference |
| Compound | Tetraaquabis(2,3-dihydro-1,4-benzodioxine-2-carboxylato)calcium(II) | iucr.orgresearchgate.net |
| Dioxane Ring Conformation | Half-chair | iucr.org |
| Carboxylate Orientation | Axial | iucr.org |
| Key Bond Length (Ca—O1) | 2.304 (2) Å | iucr.org |
| Key Bond Length (Ca—O5) | 2.358 (2) Å | iucr.org |
| Key Bond Length (Ca—O6) | 2.317 (2) Å | iucr.org |
| Crystal System | Centrosymmetric | iucr.orgresearchgate.net |
| Intermolecular Interactions | O—H···O and C—H···O hydrogen bonds | iucr.orgresearchgate.net |
Note: The data presented is for a calcium salt of the corresponding carboxylic acid, providing insight into the likely solid-state structure of the benzodioxine moiety.
Future Directions and Emerging Research Areas for 2,3 Dihydro 1,4 Benzodioxine 2 Carboxamide
Development of Novel Therapeutic Agents based on the 1,4-Benzodioxine Scaffold for Unmet Medical Needs
The 1,4-benzodioxane (B1196944) framework has been successfully utilized for decades to create drugs for a range of diseases, and its potential is far from exhausted. nih.gov This scaffold is a key component in drugs like the antihypertensive doxazosin (B1670899) and the first-in-class antihistamine piperoxan. researchgate.net Research continues to uncover new applications for derivatives of this scaffold, addressing significant unmet medical needs.
Derivatives of 1,4-benzodioxane have shown promise in several therapeutic areas:
Oncology: A significant area of research is in cancer treatment. For instance, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492), an isomer of the title compound, was identified through virtual screening as an inhibitor of Poly(ADP-ribose)polymerase 1 (PARP1), a crucial enzyme in DNA repair in cancer cells. nih.gov Further modifications of this lead compound yielded even more potent PARP1 inhibitors, highlighting the scaffold's potential in developing new anticancer drugs. nih.gov Other derivatives have been investigated as inhibitors of telomerase, an enzyme critical for the survival of rapidly dividing cancer cells. unimi.it
Neurological Disorders: The scaffold is a building block for agents targeting central nervous system disorders. Derivatives have been designed as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative conditions like Parkinson's disease. unimi.itnih.gov Additionally, various compounds have shown affinity for serotonin (B10506) receptors, suggesting applications in treating conditions like schizophrenia and depression. nih.govsemanticscholar.org
Cardiovascular and Inflammatory Diseases: The antihypertensive properties of 1,4-benzodioxanes, such as their role as α- or β-blocking agents, are well-established. nih.goveurekaselect.com Beyond this, research has demonstrated the anti-inflammatory potential of certain derivatives. scirp.orgscirp.org For example, a derivative with an acetic acid substituent at the 6-position of the ring showed significant anti-inflammatory activity. scirp.orgscirp.org More recently, derivatives have been developed as selective COX-2 inhibitors, which could offer a safer alternative for treating inflammation. unimi.it
Infectious Diseases: The rise of drug-resistant bacteria has spurred the search for new antibacterial agents. The 1,4-benzodioxane scaffold is being explored for developing agents that act via novel mechanisms to combat these resistant strains. unimi.it
The following table summarizes some of the therapeutic applications and corresponding lead compounds based on the 1,4-benzodioxane scaffold.
| Therapeutic Area | Example Compound Class | Target/Application | Reference(s) |
| Oncology | 1,4-Benzodioxine Carboxamides | PARP1 Inhibition | nih.gov |
| 1,3,4-Oxadiazolyl Benzodioxanes | Telomerase Inhibition | unimi.it | |
| Neurology | 1,4-Benzodioxan-Substituted Chalcones | MAO-B Inhibition | nih.gov |
| Piperazinyl Benzodioxanes | Serotonin Receptor Agonism/Antagonism | nih.govsemanticscholar.org | |
| Cardiovascular | Various | α/β Adrenergic Blockade (Antihypertensive) | nih.gov |
| Anti-inflammatory | Phenylpiperazine Benzodioxanes | COX-2 Inhibition | unimi.it |
| Acetic Acid Benzodioxanes | General Anti-inflammatory | scirp.orgscirp.org | |
| Pest Control | Benzodioxan Derivatives | Juvenile Hormone Signaling Inhibition | nih.gov |
Exploration of New Biological Targets and Uncharted Molecular Pathways
While the 1,4-benzodioxane scaffold has a history of interacting with established targets like adrenergic and serotoninergic receptors, current research is focused on identifying novel biological targets and elucidating previously unknown molecular pathways. nih.govunimi.it
A prime example is the identification of Poly(ADP-ribose)polymerase 1 (PARP1) as a target for 2,3-dihydro-1,4-benzodioxine-5-carboxamide. nih.gov This discovery, stemming from a high-throughput virtual screen, opened a new avenue for developing these compounds as anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways. nih.gov The study successfully identified a lead compound with a micromolar inhibitory concentration (IC₅₀ = 5.8 μM), which was further optimized to achieve nanomolar potency. nih.gov
Another important target that has been explored is monoamine oxidase B (MAO-B) . Researchers have designed and synthesized 1,4-benzodioxan-substituted chalcones that act as potent and selective reversible inhibitors of human MAO-B. nih.gov The most potent of these compounds exhibited an IC₅₀ value of 0.026 µM with high selectivity, making it a promising candidate for treating neurological disorders. nih.gov
Further exploration has revealed other potential targets:
Telomerase: Certain 1,3,4-oxadiazolyl benzodioxanes have been developed as inhibitors of this enzyme, which is crucial for the immortalization of cancer cells. unimi.it
Cyclooxygenase-2 (COX-2): Selective COX-2 inhibition has been achieved with phenylpiperazine derivatives of 1,4-benzodioxane, offering a potential route to anti-inflammatory drugs with fewer gastrointestinal side effects. unimi.it
Juvenile Hormone Signaling Pathway: In a novel application outside of human medicine, a 1,4-benzodioxan derivative was found to be a potent inhibitor of the juvenile hormone-mediated Krüppel homolog 1 (Kr-h1) signaling pathway in insects, suggesting its use as an insect growth regulator. nih.gov
The table below details some of the novel and established biological targets for compounds containing the 1,4-benzodioxane ring.
| Biological Target | Compound Class/Derivative | Therapeutic Potential | Reference(s) |
| PARP1 | 2,3-Dihydro-1,4-benzodioxine-5-carboxamide | Cancer | nih.gov |
| MAO-B | 1,4-Benzodioxan-substituted chalcones | Neurological Disorders | nih.gov |
| Telomerase | 1,3,4-Oxadiazolyl benzodioxanes | Cancer | unimi.it |
| COX-2 | Phenylpiperazine derivatives | Inflammation | unimi.it |
| α₁ Adrenergic Receptors | Various | Hypertension | nih.govunimi.it |
| Serotonin Receptors (e.g., 5-HT₁A) | Various | Depression, Anxiety | nih.govnih.gov |
| Neuronal Nicotinic Acetylcholine Receptors (nAChRs) | Various | Neurological/Cognitive Disorders | nih.govunimi.it |
| Krüppel homolog 1 (Kr-h1) Pathway | Ethyl (E)-3-(4-{[7-(4-methoxycarbonylbenzyloxy)-1,4-benzodioxan-6-yl]methyl}phenyl)prop-2-enoate (EMBP) | Insect Growth Regulation | nih.gov |
Advanced Biocatalytic and Chemoenzymatic Approaches for Sustainable Synthesis
The synthesis of chiral compounds like 2,3-dihydro-1,4-benzodioxine-2-carboxamide presents challenges, as the biological activity of such molecules is often dependent on their specific stereochemistry. nih.gov Traditional chemical synthesis can be complex and may produce undesirable byproducts. To address this, researchers are turning to biocatalytic and chemoenzymatic methods, which offer highly efficient and enantioselective routes for sustainable synthesis. nih.gov
A significant breakthrough has been the use of engineered enzymes for the kinetic resolution of 1,4-benzodioxane precursors. In one study, mutants of Candida antarctica lipase (B570770) B (CALB) were developed to catalyze the resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester. nih.govsemanticscholar.org By optimizing reaction conditions, such as temperature and the use of a co-solvent, researchers achieved an excellent resolution with a high enantiomeric excess (e.e.s 97%) and an E-value of 278. semanticscholar.org This work demonstrates that biocatalysis is a powerful tool for producing enantiomerically pure benzodioxane derivatives. nih.gov
Optimized Conditions for Enzymatic Resolution:
| Parameter | Optimal Condition | Outcome | Reference |
|---|---|---|---|
| Enzyme | Mutant A225F/T103A of Candida antarctica lipase B | High enantioselectivity | semanticscholar.org |
| Temperature | 30 °C | Maximized e.e.s value | semanticscholar.org |
| Co-solvent | 20% n-butanol in a two-phase system | Favorable for enzyme catalysis | semanticscholar.org |
| Substrate Conc. | 50 mM | Optimal resolution achieved | semanticscholar.org |
Chemoenzymatic strategies, which combine enzymatic reactions with traditional chemical steps, are also being developed. For example, a versatile route for the asymmetric synthesis of related 1,4-benzoxazine derivatives has been established. nih.gov This method uses alcohol dehydrogenases (ADHs) for the stereoselective bioreduction of ketone precursors to produce enantiopure (S)- or (R)-alcohols, which are key intermediates for drugs like the antibiotic Levofloxacin. nih.gov These enzymatic approaches stand in contrast to conventional synthesis methods that often rely on harsher reagents and conditions, such as using sulfuric acid for esterification or potassium carbonate for cyclization. nih.govscirp.org The adoption of biocatalysis represents a move towards greener and more sustainable pharmaceutical manufacturing.
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for this compound Analogues
The development of new drugs is a lengthy and expensive process. nih.gov Artificial intelligence (AI) and machine learning (ML) are revolutionizing this landscape by accelerating the discovery and optimization of new therapeutic molecules. nih.govresearchgate.net These computational tools are being applied at every stage of computer-aided drug design, from target identification to predicting clinical trial outcomes. nih.govresearchgate.net
For a scaffold as versatile as this compound, AI and ML offer powerful strategies for rational drug design. The process often begins with computational screening. A notable success story involved the use of structure- and pharmacophore-based virtual screening to identify 2,3-dihydro-1,4-benzodioxine-5-carboxamide as a PARP1 inhibitor from a library of over 54,000 compounds. nih.gov
Future applications of AI and ML in this area are poised to become even more sophisticated:
Generative Models for De Novo Design: AI can design entirely new molecules (de novo design) with desired properties. nih.govspringernature.com Generative algorithms can be trained on known benzodioxane structures and their activities to propose novel analogues of this compound that are optimized for binding to a specific target.
Predictive Modeling (QSAR and ADME/T): Machine learning models, such as those for Quantitative Structure-Activity Relationships (QSAR), can predict the biological activity of newly designed compounds. nih.govslideshare.net Furthermore, AI can predict crucial pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADME/T), allowing researchers to prioritize compounds with better drug-like characteristics and reduce late-stage failures. nih.gov
Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate new biological targets for which benzodioxane carboxamide derivatives might be effective. researchgate.net
The integration of AI and ML significantly enhances the efficiency of the drug discovery pipeline, enabling the rapid exploration of chemical space and the design of potent and selective drug candidates based on the this compound scaffold. researchgate.net
Investigation of Multi-Targeted Ligands and Polypharmacology
Complex multifactorial diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. The traditional "one drug-one target" paradigm has proven inefficient for these conditions, leading to the emergence of a new approach: the design of multi-target-directed ligands (MTDLs). nih.govnih.gov MTDLs are single chemical entities engineered to interact with multiple targets simultaneously, potentially offering superior efficacy and a better safety profile. nih.gov
The 1,4-benzodioxane scaffold is an ideal starting point for developing MTDLs due to its demonstrated ability to interact with a wide array of biological targets. nih.govunimi.it Derivatives of this scaffold have been shown to be active against:
Adrenergic receptors nih.gov
Serotonin receptors nih.gov
PARP1 nih.gov
MAO-B nih.gov
Telomerase unimi.it
COX-2 unimi.it
This inherent polypharmacology can be harnessed for rational MTDL design. For example, a researcher could design a single molecule based on the this compound structure that concurrently inhibits both MAO-B and an inflammatory target. Such a compound could be beneficial for neurodegenerative diseases like Parkinson's, which have both a neurochemical and an inflammatory component. Similarly, in oncology, an MTDL could be designed to inhibit PARP1 while also targeting another protein involved in tumor proliferation or angiogenesis. The development of MTDLs represents a sophisticated strategy to tackle complex diseases, and the this compound scaffold provides a promising foundation for these future investigations.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,3-Dihydro-1,4-benzodioxine-2-carboxamide derivatives?
- Methodology : Derivatives are often synthesized via nucleophilic substitution or condensation reactions. For example, 2,3-dihydro-1,4-benzodioxin-6-amine reacts with benzenesulfonyl chloride under basic conditions (pH 10, Na₂CO₃) to form sulfonamide intermediates, which are further alkylated/arylated using LiH as a catalyst in DMF . Solvent-free conditions with DMF-DMA have also been employed to synthesize enaminone derivatives .
- Key Considerations : Monitor reaction pH and temperature to avoid side products like dimerized piperazine derivatives (e.g., 1,4-bis(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine) .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodology :
- 1H/13C NMR : Assign stereochemistry using NOESY and 2D NMR, particularly for resolving diastereomers (e.g., 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine) .
- GC/MS : Confirm molecular ions and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonamide (S=O, ~1150–1250 cm⁻¹) stretches .
- Data Table :
| Technique | Application Example | Evidence ID |
|---|---|---|
| NOESY NMR | Stereochemical assignment of benzodioxine | |
| GC/MS | Molecular ion detection for enaminones | |
| IR | Functional group identification |
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when assigning stereochemistry to 2,3-Dihydro-1,4-benzodioxine derivatives?
- Methodology : Combine experimental NMR with computational modeling. For example, a modified Karplus equation was applied to correlate vicinal coupling constants (3JHH) with dihedral angles to confirm configurations in 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine . Molecular docking or DFT calculations can further validate steric/electronic effects influencing chemical shifts .
- Challenges : Overlapping signals in crowded regions (e.g., aromatic protons) may require selective excitation or isotopic labeling.
Q. What strategies optimize the yield of this compound derivatives under varying catalytic conditions?
- Methodology :
- Catalyst Screening : LiH in DMF enhances N-alkylation efficiency of sulfonamide intermediates .
- Solvent-Free Synthesis : Reduces side reactions and improves atom economy (e.g., enaminone synthesis via DMF-DMA reflux) .
- Dynamic pH Control : Maintain pH ~10 during sulfonylation to prevent hydrolysis .
- Data Contradictions : Higher temperatures may favor impurities like 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (Impurity A(EP)) .
Q. How do structural modifications of this compound impact biological activity?
- Methodology :
- Enzyme Inhibition Assays : Test derivatives against α-glucosidase or acetylcholinesterase with triplicate measurements (mean ± SEM) .
- Lipoxygenase Inhibition : Screen sulfonamide derivatives (5a–5m) for IC₅₀ values using UV-Vis spectroscopy .
- Key Finding : Substitution at the N-position with electron-withdrawing groups (e.g., -Cl) enhances antibacterial activity .
Contradictions and Solutions in Existing Data
Q. How to address discrepancies in impurity profiles during scale-up synthesis?
- Case Study : Impurity B(EP) (1-[(2RS)-2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl]piperazine hydrochloride) forms under acidic conditions during amide coupling .
- Resolution : Use anhydrous conditions and scavengers (e.g., molecular sieves) to suppress hydrolysis.
Q. Why do some derivatives exhibit variable mass spectral fragmentation patterns?
- Analysis : Derivatives with labile substituents (e.g., -SCH₃ in N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine) undergo in-source decay, producing false molecular ions .
- Solution : Validate with high-resolution MS (HRMS) or tandem MS/MS to confirm fragmentation pathways .
Methodological Best Practices
- Safety : Handle derivatives like N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylamine hydrochloride in fume hoods; avoid inhalation/contact (refer to SDS for emergency protocols) .
- Data Reproducibility : Report reaction conditions (solvent, catalyst, temperature) and spectral parameters (NMR frequency, MS ionization mode) to enable cross-validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
